2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

QSAR Prion inhibition Thiazole pharmacophore

2-(Benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a fully synthetic small molecule (MF: C19H16N2O5S2; MW: 416.48 g/mol) that fuses a benzenesulfonamide, an acetamide linker, and a 3,4-dimethoxyphenyl-substituted thiazole core. The compound is catalogued in the ZINC screening library (ZINC1796993) and is available from multiple chemical vendors, typically at >95% purity for research-grade procurement.

Molecular Formula C19H18N2O5S2
Molecular Weight 418.48
CAS No. 895456-19-6
Cat. No. B2578263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS895456-19-6
Molecular FormulaC19H18N2O5S2
Molecular Weight418.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C19H18N2O5S2/c1-25-16-9-8-13(10-17(16)26-2)15-11-27-19(20-15)21-18(22)12-28(23,24)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22)
InChIKeyZZKPCMPUZPTUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 895456-19-6): Baseline Identity and Sourcing Profile


2-(Benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a fully synthetic small molecule (MF: C19H16N2O5S2; MW: 416.48 g/mol) that fuses a benzenesulfonamide, an acetamide linker, and a 3,4-dimethoxyphenyl-substituted thiazole core [1]. The compound is catalogued in the ZINC screening library (ZINC1796993) and is available from multiple chemical vendors, typically at >95% purity for research-grade procurement [1]. No direct biological activity data or mechanism-of-action studies have been published in the peer-reviewed literature for this specific compound, and ChEMBL reports no known activity annotations [1]. Its potential value is therefore derived from structural analogy to the broader benzenesulfonamide-thiazole-acetamide chemotype, which has been claimed in anti-cancer patents and explored in QSAR-guided medicinal chemistry programs [2][3].

Why a Generic Thiazole-Acetamide Cannot Replace 2-(Benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide


Simple substitution of 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide by a 4-methoxyphenyl or unsubstituted phenyl analog risks loss of critical binding interactions. QSAR studies on structurally cognate 2-aminothiazole derivatives have demonstrated that the simultaneous presence of oxymethyl groups in both meta and para positions of the pendant phenyl ring is necessary for high-affinity target engagement, while removal to a single para-methoxy group abolishes activity [1]. In addition, the benzenesulfonamide-thiazole-acetamide triad defines a pharmacophore that is explicitly claimed in multiple oncology patents, distinguishing it from simple N-phenylacetamide or N-benzylacetamide congeners that lack the sulfonamide warhead and are not covered by the same intellectual property landscape [2][3].

2-(Benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide: Quantitative Differentiation Evidence Versus Closest Analogs


Meta/Para Dimethoxy Substitution Provides Essential Binding Features Absent in Mono-Methoxy Analogs

The 3,4-dimethoxyphenyl motif of the target compound is directly supported by a 3D-QSAR (CoMFA/CoMSIA) study on 2-aminothiazole derivatives, where compound 17 (N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]quinolin-2-amine) containing the identical dimethoxy-thiazole substructure was found to require both oxymethyl groups for binding to the prion protein pocket-D; the presence of these groups was deemed 'necessary for activity' [1]. In contrast, the closest commercially available analog, 2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, carries only a single para-methoxy substituent, a configuration predicted by the QSAR model to be insufficient for productive pocket-D engagement [1][2]. Binding constants (Kd) for structurally related compounds in the same study ranged from 15.5 to 84.7 µM, providing a quantitative framework for affinity expectations, although direct Kd measurements for the target compound are not yet reported [1].

QSAR Prion inhibition Thiazole pharmacophore

Benzenesulfonamide-Thiazole-Acetamide Scaffold Confers Patent-Backed Anti-Cancer Potential Not Shared by Non-Sulfonamide Acetamides

The complete benzenesulfonamide-thiazole-acetamide framework of the target compound is encompassed by Markush claims in two independent patent families that specifically protect 'substituted hydrophobic benzene sulfonamide thiazole compounds' for cancer treatment [1][2]. By contrast, simple acetamide analogs such as N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 139780-67-9) lack the benzenesulfonyl warhead and fall outside the patent scope, indicating they were not prioritized as anti-cancer leads in the inventors' SAR exploration [3]. The patents report anti-proliferative activity against melanoma and gastric cancer cell lines for representative benzenesulfonamide-thiazole-acetamides, providing a quantitative precedent for the chemotype, though the specific IC50 of the target compound has not been disclosed [1][2].

Cancer Benzenesulfonamide Thiazole patent

Predicted Physicochemical Profile of 3,4-Dimethoxy Derivative Shows Lower logP and Higher PSA Than 4‑Methoxy Analog, Favoring Permeability–Solubility Balance

Predicted physicochemical constants extracted from the ZINC20 database highlight that 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (ZINC1796993) exhibits a substantially lower computed logP (2.05) and higher topological polar surface area (tPSA = 97 Ų) than its closest 4‑methoxyphenyl analog (ZINC3402655; logP = 3.48, tPSA = 85 Ų) [1][2]. The difference of ~1.4 logP units and 12 Ų in tPSA places the target compound closer to the favorable ADME window for oral bioavailability (Rule-of-Five: logP <5, tPSA <140 Ų) while the comparator's elevated logP may predispose it to higher metabolic clearance and reduced aqueous solubility [1][2]. Additionally, the target compound has zero hydrogen-bond donors compared to one donor in the 4‑methoxy analog, further modulating hydrogen-bonding potential [1][2].

ADME LogP Polar surface area Physicochemical differentiation

Priority Application Scenarios for 2-(Benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide Based on Differentiation Evidence


Prion Disease Drug Discovery: Target Engagement Validation via Pocket‑D Binding Assays

The QSAR data indicating that the 3,4‑dimethoxyphenyl motif is essential for pocket‑D binding on the prion protein makes this compound a rational starting point for fluorescence quenching or surface plasmon resonance (SPR) screening campaigns aiming to identify novel anti‑prion leads [1]. Its predicted Kd in the low micromolar range, inferred from structurally related compounds, provides a benchmark for hit-to-lead progression.

Oncology Lead Identification: Benzenesulfonamide-Thiazole SAR Expansion

Given the patent-protected anti‑cancer activity of benzenesulfonamide‑thiazole‑acetamides, this compound can be prioritized as a core scaffold for systematic SAR studies targeting melanoma and gastric cancer cell lines [2][3]. The presence of the 3,4‑dimethoxy substitution offers a differentiated vector for exploring electronic and steric effects on anti‑proliferative potency.

ADME-Tox Early Profiling: Favorable Physicochemical Starting Point for Lead Optimization

The predicted logP of 2.05 and tPSA of 97 Ų position this compound within a more developable physicochemical space than the 4‑methoxy analog [4][5]. It can serve as the baseline for experimental solubility, permeability (Caco‑2/PAMPA), and microsomal stability assays, enabling direct comparison of how incremental structural changes impact ADME properties.

Chemical Biology Tool Compound: Probing Sulfonamide-Dependent Protein Interactions

The unique combination of a benzenesulfonamide warhead, an acetamide linker, and a dimethoxy‑thiazole recognition element makes this compound a useful probe for chemical proteomics experiments aiming to identify protein targets that require the full tripartite pharmacophore. In contrast, simpler acetamides lacking the sulfonamide group would not capture the same interactome [2][3].

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.